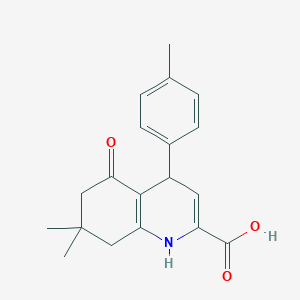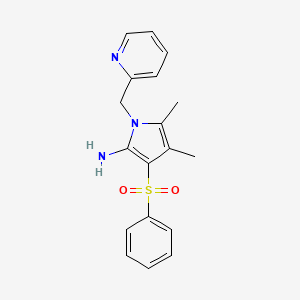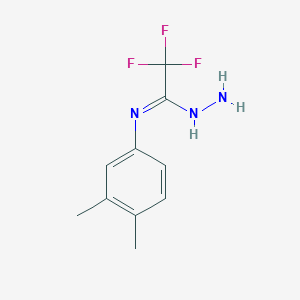![molecular formula C14H11N3O6S B11047708 8-Methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide](/img/structure/B11047708.png)
8-Methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound is characterized by its unique tricyclic structure, which includes a sulfonamide group, a nitro group, and a methyl group. Compounds in this family are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide typically involves multiple steps, including cyclocondensation reactions. One common method involves the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces reaction time and increases yield .
Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused dibenzo[b,f][1,4]oxazepines. This reaction involves the coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing reaction time and waste.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Conversion of the oxo group to a hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique pharmacological profile.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or interact with G-protein coupled receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: The parent compound, known for its pharmacological activities.
Dibenzo[b,f][1,4]thiazepine: Similar structure but contains a sulfur atom instead of an oxygen atom.
Dibenzo[b,f][1,4]oxepin: Contains an oxygen atom in a different position within the tricyclic structure.
Uniqueness
8-Methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H11N3O6S |
|---|---|
Molecular Weight |
349.32 g/mol |
IUPAC Name |
3-methyl-9-nitro-6-oxo-5H-benzo[b][1,4]benzoxazepine-2-sulfonamide |
InChI |
InChI=1S/C14H11N3O6S/c1-7-4-10-12(6-13(7)24(15,21)22)23-11-5-8(17(19)20)2-3-9(11)14(18)16-10/h2-6H,1H3,(H,16,18)(H2,15,21,22) |
InChI Key |
KBUZYHKLHSWHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N)OC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-([(3-Fluorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11047628.png)

![N-[2-(4-methoxyphenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B11047639.png)
![6-{[(Ethoxycarbothioyl)sulfanyl]methyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-F]purine](/img/structure/B11047643.png)
![4,6-dimethyl-3-(1H-pyrrol-1-yl)-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridine](/img/structure/B11047650.png)
![N-{3-methyl-1-[(6-methylpyridin-2-yl)amino]-1-oxobutan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11047653.png)

![N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11047667.png)
![2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11047677.png)
![N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B11047684.png)
![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11047691.png)

![(3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone](/img/structure/B11047697.png)
![6-(5-Chloro-2-methoxyphenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047701.png)
